4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline
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Overview
Description
4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline is a complex organic compound that features a quinoline core linked to a piperazine ring, which is further substituted with a 7-methyl-7H-purin-6-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the piperazine ring through nucleophilic substitution reactions. The 7-methyl-7H-purin-6-yl group can be introduced via a coupling reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting the central nervous system.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-[4-(7H-purin-6-yl)piperazin-1-yl]quinoline: Lacks the methyl group on the purine ring.
4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinazoline: Features a quinazoline core instead of a quinoline core.
Uniqueness
4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline is unique due to the presence of both a quinoline core and a 7-methyl-7H-purin-6-yl group, which can confer specific biological activities and chemical properties not found in similar compounds.
Properties
IUPAC Name |
4-[4-(7-methylpurin-6-yl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7/c1-24-13-23-18-17(24)19(22-12-21-18)26-10-8-25(9-11-26)16-6-7-20-15-5-3-2-4-14(15)16/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACLFATYGGSFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=CC=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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